molecular formula C16H18ClN3 B12780890 2-Amino-5-(4-methylphenyl)-4,5-dihydro-3H-1,3-benzodiazepine hydrochloride CAS No. 94568-03-3

2-Amino-5-(4-methylphenyl)-4,5-dihydro-3H-1,3-benzodiazepine hydrochloride

Cat. No.: B12780890
CAS No.: 94568-03-3
M. Wt: 287.79 g/mol
InChI Key: MCGTXPFFJOKUKN-UHFFFAOYSA-N
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Description

2-Amino-5-(4-methylphenyl)-4,5-dihydro-3H-1,3-benzodiazepine hydrochloride is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This specific compound is characterized by its unique structure, which includes an amino group and a methylphenyl group, contributing to its distinct chemical and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(4-methylphenyl)-4,5-dihydro-3H-1,3-benzodiazepine hydrochloride typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzoyl chloride with o-phenylenediamine in the presence of a base, followed by cyclization and subsequent reduction to yield the desired benzodiazepine structure. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-(4-methylphenyl)-4,5-dihydro-3H-1,3-benzodiazepine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), electrophiles (alkyl halides).

Major Products Formed:

Scientific Research Applications

2-Amino-5-(4-methylphenyl)-4,5-dihydro-3H-1,3-benzodiazepine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5-(4-methylphenyl)-4,5-dihydro-3H-1,3-benzodiazepine hydrochloride involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This mechanism is similar to other benzodiazepines, which are known to modulate GABAergic neurotransmission .

Comparison with Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its potent anxiolytic effects and shorter half-life.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness: 2-Amino-5-(4-methylphenyl)-4,5-dihydro-3H-1,3-benzodiazepine hydrochloride is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. Its unique structure allows for specific interactions with biological targets, potentially leading to different therapeutic effects and side effect profiles .

Properties

CAS No.

94568-03-3

Molecular Formula

C16H18ClN3

Molecular Weight

287.79 g/mol

IUPAC Name

5-(4-methylphenyl)-4,5-dihydro-1H-1,3-benzodiazepin-2-amine;hydrochloride

InChI

InChI=1S/C16H17N3.ClH/c1-11-6-8-12(9-7-11)14-10-18-16(17)19-15-5-3-2-4-13(14)15;/h2-9,14H,10H2,1H3,(H3,17,18,19);1H

InChI Key

MCGTXPFFJOKUKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CN=C(NC3=CC=CC=C23)N.Cl

Origin of Product

United States

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